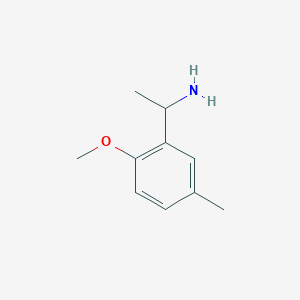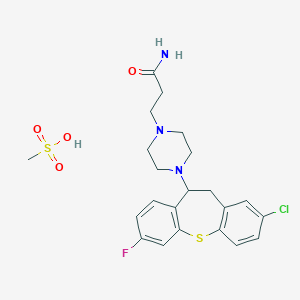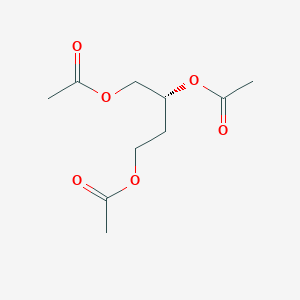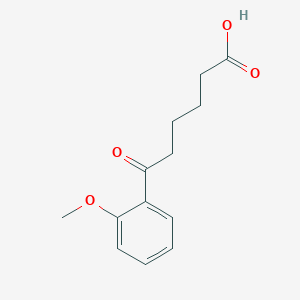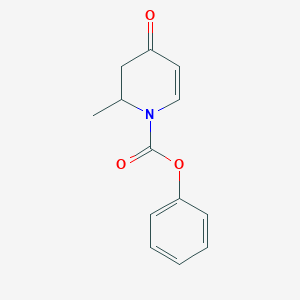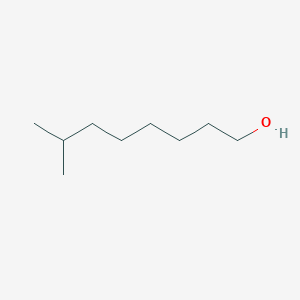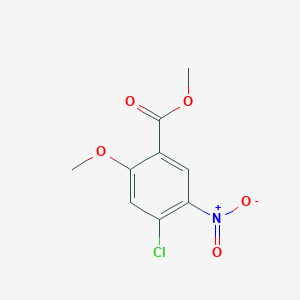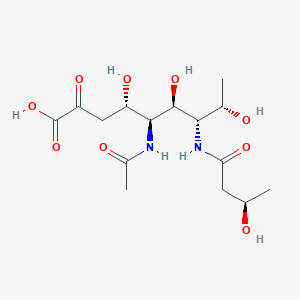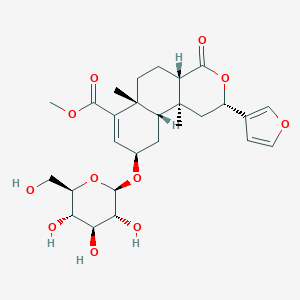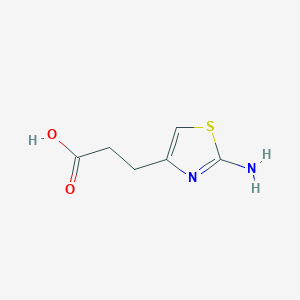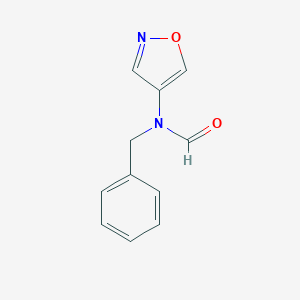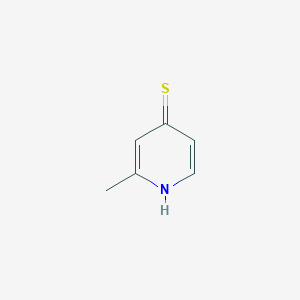
2-Methyl-1H-pyridine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical properties make it an important tool in the study of various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-pyridine-4-thione is complex and varies depending on the specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur and nitrogen atoms. In biological processes, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It can also bind to proteins and modify their function.
Effets Biochimiques Et Physiologiques
2-Methyl-1H-pyridine-4-thione has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, it can affect the catalytic activity and selectivity of metal complexes. In biological processes, it can inhibit the activity of enzymes and modify the function of proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1H-pyridine-4-thione in lab experiments is its versatility. It can be used in a variety of applications, from coordination chemistry to biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the study of 2-Methyl-1H-pyridine-4-thione. One area of interest is the development of new coordination complexes for use in catalysis and electrochemistry. Additionally, the study of its biological activity and potential therapeutic applications is an area of active research. Finally, the development of new synthetic methods for the preparation of 2-Methyl-1H-pyridine-4-thione and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, 2-Methyl-1H-pyridine-4-thione is an important compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the study of coordination chemistry and biological processes. While there are limitations to its use, ongoing research is exploring new applications and synthetic methods for this important compound.
Méthodes De Synthèse
2-Methyl-1H-pyridine-4-thione can be synthesized through a variety of methods. One common method involves the reaction of 2-methylpyridine with sulfur in the presence of a catalyst. Another method involves the reaction of 2-methylpyridine with carbon disulfide in the presence of a base. The resulting product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
2-Methyl-1H-pyridine-4-thione has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes can be used in the study of catalysis, electrochemistry, and spectroscopy. Additionally, 2-Methyl-1H-pyridine-4-thione is used in the study of biological processes, such as the inhibition of enzymes and the binding of proteins.
Propriétés
Numéro CAS |
100367-70-2 |
|---|---|
Nom du produit |
2-Methyl-1H-pyridine-4-thione |
Formule moléculaire |
C6H7NS |
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
Clé InChI |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
SMILES canonique |
CC1=CC(=S)C=CN1 |
Synonymes |
4-Pyridinethiol,2-methyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

